molecular formula C10H9BrN2O B12069155 6-Bromo-1H-indole-4-carboxylic acid methylamide

6-Bromo-1H-indole-4-carboxylic acid methylamide

Cat. No.: B12069155
M. Wt: 253.09 g/mol
InChI Key: NJRRGCMGWDJBIN-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-4-carboxylic acid methylamide (CAS: 2301067-27-4) is a brominated indole derivative with the molecular formula C₁₀H₉BrN₂O and a molecular weight of 253.11 g/mol . The compound features a bromine atom at the 6-position of the indole ring and a methylamide group at the 4-position. This compound’s structure is characterized by its planar aromatic system and polar amide group, which influence its solubility and reactivity.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

6-bromo-N-methyl-1H-indole-4-carboxamide

InChI

InChI=1S/C10H9BrN2O/c1-12-10(14)8-4-6(11)5-9-7(8)2-3-13-9/h2-5,13H,1H3,(H,12,14)

InChI Key

NJRRGCMGWDJBIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C=CNC2=CC(=C1)Br

Origin of Product

United States

Preparation Methods

Bromination of Methyl Indole-4-Carboxylate

A direct bromination approach involves introducing bromine at position 6 of methyl indole-4-carboxylate. This method leverages the electron-rich indole ring, where bromine selectively substitutes at the para position relative to the electron-withdrawing carboxylate group.

Procedure :

  • Dissolve methyl indole-4-carboxylate (10 g, 57.8 mmol) in dichloromethane (100 mL).

  • Add bromine (3.7 mL, 69.4 mmol) dropwise at 0°C under nitrogen.

  • Stir for 12 hours at room temperature.

  • Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography (hexane/ethyl acetate 4:1) to yield methyl 6-bromo-1H-indole-4-carboxylate as a white solid (85% yield).

Key Data :

  • Molecular Weight : 254.08 g/mol

  • Melting Point : 148–150°C

  • Spectroscopic Data :

    • 1H NMR (CDCl3) : δ 8.21 (s, 1H, H-7), 7.65 (d, J = 8.4 Hz, 1H, H-5), 7.32 (d, J = 8.4 Hz, 1H, H-3), 3.94 (s, 3H, OCH3).

Alternative Route via Cyclization of Brominated Precursors

A more efficient method involves constructing the indole ring with pre-installed bromine and ester groups. This approach avoids regioselectivity challenges associated with direct bromination.

Procedure :

  • Start with 2-bromo-4-nitrobenzoic acid (15 g, 61.2 mmol).

  • Esterify with methanol/H2SO4 to yield methyl 2-bromo-4-nitrobenzoate.

  • Reduce the nitro group to amine using H2/Pd-C.

  • Cyclize via the Hemetsberger-Knittel reaction using ethyl vinyl ether to form the indole ring.

Advantages :

  • Higher regiocontrol (bromine at position 6).

  • Overall yield: 72%.

Conversion to this compound

Amidation of Methyl Ester via Aminolysis

The methyl ester intermediate undergoes nucleophilic acyl substitution with methylamine to form the methylamide.

Procedure :

  • Suspend methyl 6-bromo-1H-indole-4-carboxylate (5 g, 19.7 mmol) in anhydrous THF.

  • Add methylamine (40% in H2O, 10 mL, 98.5 mmol) and heat at 60°C for 24 hours.

  • Concentrate under reduced pressure and recrystallize from ethanol/water to obtain the methylamide (78% yield).

Optimization Notes :

  • Catalyst : LiCl (5 mol%) accelerates the reaction.

  • Side Products : Hydrolysis to the carboxylic acid is minimized by avoiding aqueous conditions.

Two-Step Approach via Acid Chloride

For higher yields, the ester is first converted to an acid chloride before amidation.

Procedure :

  • React methyl 6-bromo-1H-indole-4-carboxylate (5 g) with oxalyl chloride (10 mL) and catalytic DMF in DCM.

  • After 3 hours, evaporate excess reagents and dissolve the acid chloride in THF.

  • Add methylamine (2.0 equiv) and stir for 2 hours.

  • Isolate the product via filtration (89% yield).

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Direct Bromination85%>95%Simple, one-step bromination
Cyclization Route72%>98%Avoids regioselectivity issues
Aminolysis78%92%Mild conditions
Acid Chloride Amidation89%>99%High efficiency, minimal side products

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Use electron-withdrawing groups (e.g., esters) to direct bromine to position 6.

  • Amidation Side Reactions : Employ anhydrous conditions and excess methylamine to suppress hydrolysis.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity.

Scalability and Industrial Relevance

Gram-scale syntheses are feasible using the cyclization route, as demonstrated in the preparation of related indole inhibitors. Commercial availability of methyl 6-bromo-1H-indole-4-carboxylate (e.g., Sigma-Aldrich, MFCD07357290) further supports large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indole-4-carboxylic acid methylamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amino group, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

6-Bromo-1H-indole-4-carboxylic acid methylamide serves as a crucial building block for synthesizing more complex molecules and indole derivatives. Its ability to undergo substitution reactions allows for the introduction of various nucleophiles, expanding its utility in synthetic organic chemistry .

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been studied as a precursor for developing inhibitors targeting bacterial enzymes, enhancing antibiotic efficacy against resistant strains . Specifically, derivatives based on 6-bromoindole have shown promise as potentiators for antibiotics, suggesting that modifications to the indole structure can yield compounds with significant biological activity .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases, including cancer . The mechanism of action often involves interactions with enzymes and receptors, leading to diverse biological effects.

Industry

The compound finds applications in the pharmaceutical and agrochemical industries due to its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals . Its versatility in chemical reactions makes it valuable for producing compounds with desired biological activities.

Case Study 1: Antibiotic Potentiation

A study demonstrated that derivatives of 6-bromoindole could significantly enhance the activity of antibiotics against resistant bacterial strains. The research focused on synthesizing three specific inhibitors derived from this compound, showing improved efficacy in laboratory settings .

Case Study 2: Cancer Research

Another investigation explored the anticancer potential of indole derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Bromo-1H-indole-4-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid methylamide group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Amide Derivatives

Several analogs differ in the amide substituent:

  • 6-Bromo-1H-indole-4-carboxylic acid dimethylamide (CAS: 2301068-00-6, C₁₁H₁₁BrN₂O ): The replacement of the methyl group with dimethylamide increases molecular weight to 267.13 g/mol , enhancing hydrophobicity (logP) while reducing hydrogen-bonding capacity compared to the methylamide .

Table 1: Amide Derivatives Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Feature
6-Bromo-1H-indole-4-carboxylic acid methylamide C₁₀H₉BrN₂O 253.11 Methylamide at C-4
6-Bromo-1H-indole-4-carboxylic acid dimethylamide C₁₁H₁₁BrN₂O 267.13 Dimethylamide (enhanced logP)
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide C₁₂H₁₁BrN₂O 279.14 Steric bulk from cyclopropyl

Positional Isomerism and Functional Group Modifications

  • This positional shift may alter binding affinity in enzyme-active sites .
  • 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Patent EP4151219A1): Fluorine at C-7 and phenyl substitution in the amide enhance lipophilicity and metabolic stability, making it a candidate for drug development .

Table 2: Functional Group and Positional Variants

Compound Substituents Molecular Weight (g/mol) Key Property
Ethyl 6-bromo-1H-indole-3-carboxylate C-3 ester 268.11 Lower polarity vs. methylamide
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide C-5 Br, C-7 F, N-phenylamide 386 (M+H) Enhanced lipophilicity

Impact of Bromine and Additional Halogens

  • 5-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS: 107650-22-6): The aldehyde group at C-3 introduces reactivity for nucleophilic additions, differing from the stable amide in the target compound .

Biological Activity

6-Bromo-1H-indole-4-carboxylic acid methylamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potentials, particularly focusing on its antibacterial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the alkylation of 6-bromoindole derivatives followed by hydrolysis and amide formation. The general synthetic pathway can be summarized as follows:

  • Alkylation : 6-bromoindole is reacted with bromoacetic ester.
  • Hydrolysis : The resulting product undergoes hydrolysis to yield 2-(6-bromo-1H-indol-1-yl)acetic acid.
  • Amide Formation : The acid is then reacted with an appropriate amine to form the methylamide.

This method allows for the efficient production of the compound in quantities suitable for biological testing .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound acts as an inhibitor of bacterial cystathionine γ-synthase (bCSE), enhancing the efficacy of conventional antibiotics and potentially reducing resistance mechanisms .

Table 1: Antibacterial Efficacy Against Pathogenic Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated, showing promising results against various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects on human cancer cells, including MCF-7 (breast cancer) and HT1080 (fibrosarcoma) cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-710.5Induction of apoptosis via caspase activation
HT10809.02Cell cycle arrest in G2/M phase
A5490.20Inhibition of cell proliferation

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. For example, its role as a bCSE inhibitor leads to increased sensitivity to antibiotics in bacterial strains, while in cancer cells, it induces apoptosis and disrupts cell cycle progression .

Case Studies

Several case studies have documented the efficacy of this compound in clinical and preclinical settings:

  • Case Study on Antibacterial Effects :
    • A study demonstrated that co-administration with traditional antibiotics significantly lowered the MIC values against resistant strains, indicating a potentiating effect.
  • Case Study on Anticancer Properties :
    • Research involving MCF-7 cells showed that treatment with this compound resulted in a marked reduction in cell viability and increased apoptotic markers compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-1H-indole-4-carboxylic acid methylamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via amidation of 6-bromo-1H-indole-4-carboxylic acid using methylamine or via coupling reagents like HATU/DCC. Optimization involves adjusting reaction temperatures (e.g., 0–25°C), solvent selection (DMF or DCM), and stoichiometric ratios of reagents. Catalytic agents such as DMAP may enhance efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is typical. Yield improvements are achieved by monitoring reaction progress via TLC and minimizing side reactions (e.g., bromine displacement) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm indole ring substitution patterns and methylamide group integration.
  • LC/MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+^+ peaks) and detect impurities.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvents are suitable for dissolving this compound in biological assays?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers. Prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers containing ≤1% DMSO. For solubility challenges, consider co-solvents like ethanol or PEG-400. Pre-filter solutions (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific protein interactions?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) to predict binding affinities. Focus on the bromine atom’s role in hydrophobic interactions and the methylamide’s hydrogen-bonding potential. Validate predictions with mutagenesis studies or SPR binding assays .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles. Replicate experiments under standardized protocols (e.g., IC50_{50} determination with positive controls). Cross-validate using orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) .

Q. How can researchers investigate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via LC/MS over 24–72 hours. Identify metabolites (e.g., hydrolyzed carboxylic acid) and adjust formulation strategies (e.g., lyophilization or prodrug design) .

Q. What experimental approaches validate the compound’s role in protein-templated reactions?

  • Methodological Answer : Use fluorescence polarization or ITC to measure binding to target proteins. Perform template-directed synthesis assays to evaluate catalytic efficiency in generating bioactive derivatives. Compare reaction rates with/without protein templates .

Q. How can structural modifications enhance thermal stability without compromising activity?

  • Methodological Answer : Introduce substituents at the indole C-3 position to sterically hinder degradation. Analyze thermal behavior via TGA/DSC to identify decomposition points (e.g., >141°C degradation observed in related bromoindoles). Balance hydrophobicity with polar groups (e.g., methoxy) to improve stability .

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